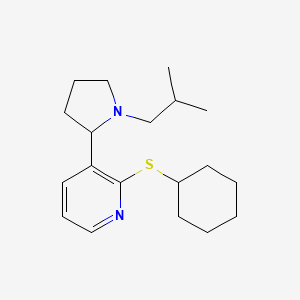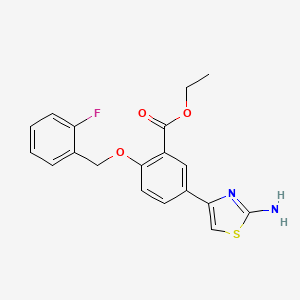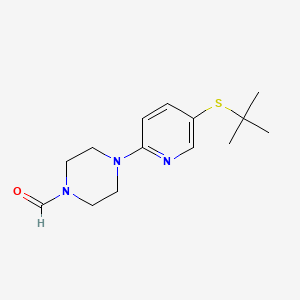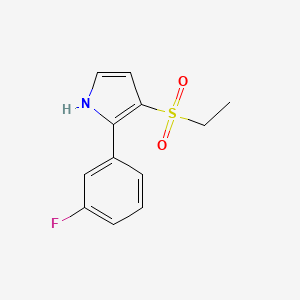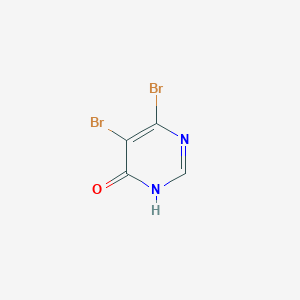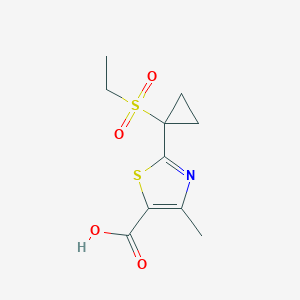
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is an organic compound that features a cyclopropyl group, a thiazole ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through the Kulinkovich-Szymoniak reaction. This reaction involves the use of Grignard reagents and titanium (IV) isopropoxide to form cyclopropylamines from nitriles .
The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include esters, amides, dihydrothiazole derivatives, and various substituted thiazole compounds.
科学的研究の応用
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, sulfonamide derivatives are known to inhibit folate metabolism in bacteria, leading to their antibacterial activity . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Cyclopropylamines: Compounds containing a cyclopropyl group and an amine functional group.
Thiazole Derivatives: Compounds containing a thiazole ring with various substituents.
Sulfonamides: Compounds containing a sulfonamide group, known for their antibacterial properties.
Uniqueness
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is unique due to the combination of its structural features, including the cyclopropyl group, thiazole ring, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
分子式 |
C10H13NO4S2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
2-(1-ethylsulfonylcyclopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-3-17(14,15)10(4-5-10)9-11-6(2)7(16-9)8(12)13/h3-5H2,1-2H3,(H,12,13) |
InChIキー |
CGUPNNRNUHWWSP-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1(CC1)C2=NC(=C(S2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)

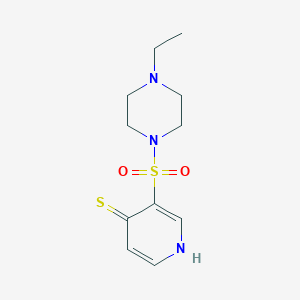
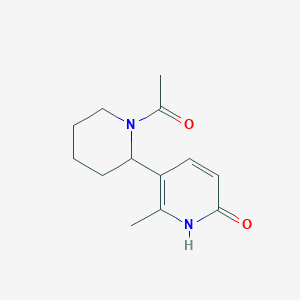
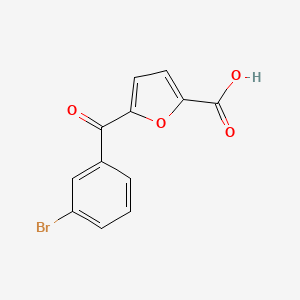
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)


